

Comprehensive Analysis of 1-Phenylethanethiol in Food Chemistry: Applications, Protocols, and Data Interpretation

Author: Smolecule Technical Support Team. **Date:** February 2026

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Introduction to 1-Phenylethanethiol in Food Systems

1-Phenylethanethiol (also known as 1-phenylethane-1-thiol) is a sulfur-containing volatile compound that has gained significant attention in food chemistry due to its **extremely low odor threshold** and **potent aroma characteristics**. This thiol compound exhibits intense **sulfurous, burnt, and resinous** aroma notes that can significantly impact the overall aroma profile of various foods even at trace concentrations. First identified in Pontianak orange peel oil, it has since been recognized as a **character impact aroma compound** in various food matrices, meaning it contributes specifically to the characteristic aroma that defines certain foods [1]. The significance of **1-phenylethanethiol** in food chemistry stems from its powerful sensory properties and the analytical challenges associated with its quantification at trace levels in complex food matrices.

The chemical structure of **1-phenylethanethiol** consists of a phenyl group attached to a ethanethiol moiety, with a chiral center at the carbon bearing the thiol group. It typically occurs as a **mixture of enantiomers** with potentially different sensory properties and thresholds. The (R)- and (S)-enantiomers of **1-phenylethanethiol** have been identified in natural sources with the (R)-enantiomer often predominating [1]. Understanding the occurrence, behavior, and analysis of this potent aroma compound is essential for food

scientists seeking to optimize flavor profiles in fermented products, fruits, and other food items where it contributes significantly to sensory characteristics.

Occurrence and Quantitative Analysis in Foods

Occurrence in Food Products

1-Phenylethanethiol has been identified as a significant aroma contributor in several food products. In **curry leaves** (*Murraya koenigii*), it has been confirmed as the **character impact aroma compound** responsible for the typical sulfury and burnt aroma notes. Research has demonstrated that both (R)- and (S)-enantiomers contribute significantly to the overall aroma profile, with odor activity values (OAVs) reaching 150,000 and 120,000 respectively, indicating their exceptional potency [2]. The compound has also been characterized as an important odorant in **Pontianak oranges** (*Citrus nobilis* var. *Lour. microcarpa* Hassk.), where it imparts a characteristic sulphurous, resinous aroma to the peel oil extract [1].

In fermented products, particularly **sauce-aroma baijiu** (a traditional Chinese alcoholic beverage), volatile thiol compounds including **1-phenylethanethiol** play crucial roles in the complex aroma profile. While 2-furfurylthiol and 2-methyl-3-furanethiol are more commonly quantified in these products, the analytical approaches developed for these thiols can be adapted for **1-phenylethanethiol** analysis [3]. The presence of **1-phenylethanethiol** in both plant materials and fermented products suggests it may form through different biochemical pathways, either through enzymatic reactions in fresh tissues or through microbial activity during fermentation processes.

Quantitative Data in Food Matrices

Table 1: Concentration and Odor Properties of **1-Phenylethanethiol** in Foods

| Food Matrix | Concentration | Enantiomeric Ratio (R:S) | Odor Threshold | Odor Description |
|--------------|---------------|--------------------------|----------------|------------------|
| Curry leaves | Not specified | ~1.25:1 (76% R, 24% S) | Not specified | Sulfury, burnt |

| Food Matrix | Concentration | Enantiomeric Ratio (R:S) | Odor Threshold | Odor Description |
|---------------------------|------------------------------------|--------------------------|-------------------|----------------------|
| Pontianak orange peel oil | Not specified | 76:24 | 0.005 ng/L in air | Sulphurous, resinous |
| Sauce-aroma baijiu | Methodologically comparable thiols | Not specified | Varies by matrix | Sulfury, roasted |

Table 2: Odor Activity Values of Key Aroma Compounds in Curry Leaves

| Compound | Odor Quality | Odor Activity Value (OAV) | Relative Potency |
|-----------------------------|--------------------|---------------------------|------------------|
| (3Z)-hex-3-enal | Grassy | 180,000 | Highest |
| (1S)-1-phenylethane-1-thiol | Sulfury, burnt | 150,000 | Very high |
| (1R)-1-phenylethane-1-thiol | Sulfury, burnt | 120,000 | Very high |
| (3R)-linalool | Citrusy | 58,000 | High |
| Myrcene | Geranium leaf-like | 23,000 | Moderate |

The **odor activity value (OAV)**, calculated as the ratio of concentration to odor threshold, demonstrates that **1-phenylethanethiol** enantiomers rank among the most potent aroma compounds in curry leaves, exceeded only by (3Z)-hex-3-enal [2]. The exceptional OAVs of these compounds highlight their disproportionate contribution to the overall aroma profile compared to other volatile compounds present at higher concentrations but with higher thresholds.

Analytical Methods and Protocols

UPLC-MS/MS with Derivatization for Thiol Quantification

The analysis of **1-phenylethanethiol** in food matrices presents significant challenges due to its **low concentration**, **poor stability**, and the **complexity of food matrices**. The most effective approach involves **ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)** with derivatization to enhance detectability and stability [3]. The following protocol has been successfully applied to volatile thiols in fermented grains and can be adapted specifically for **1-phenylethanethiol** analysis:

- **Reagent Preparation:** Prepare derivatizing reagent by sonicating 220 mg of **4,4'-dithiodipyridine (DTDP)** in a mixture of 20 mL water and 100 μ L concentrated HCl (37% w/w). Once dissolved, add Milli-Q water to a final volume of 100 mL. Store aliquots at -20°C until use [3].
- **Sample Preparation:** Weigh 10 g of food sample (e.g., fermented grains, plant tissue) into a 50 mL centrifuge tube. Add 5 mL of water and place in an ice-water bath for 5 minutes using an ultrasonic cleaner. Add 10 mL of acetonitrile (pre-cooled to -20°C) containing 10 μ L of internal standard (e.g., 2-phenylethanethiol at 58.7 mg/L). Mix vigorously by vortex shaking [3].
- **Extract Purification:** Utilize a modified **QuEChERS** approach for cleanup. Optimize dispersive solid-phase extraction (d-SPE) sorbents based on matrix composition. For fermented grains, a combination of **NH₂**, **graphitized carbon black (GCB)**, and **C₁₈** sorbents effectively removes interfering compounds while maintaining thiol recovery [3].
- **Derivatization Reaction:** Combine sample extract with DTDP derivatizing reagent and allow to react. The derivatization enhances detectability and stabilizes the volatile thiols for subsequent LC-MS analysis rather than GC analysis, avoiding high-temperature degradation [3].
- **UPLC-MS/MS Analysis:** Inject derivatives onto UPLC-MS/MS system. The specific chromatographic conditions (column, mobile phase gradient) and MS parameters (ionization mode, transitions) should be optimized for the **1-phenylethanethiol-DTDP** adduct.

The derivatization approach using DTDP provides significant advantages for thiol analysis by improving **detectability** and **stability**, while the QuEChERS pretreatment efficiently handles solid matrices that are challenging for direct extraction [3].

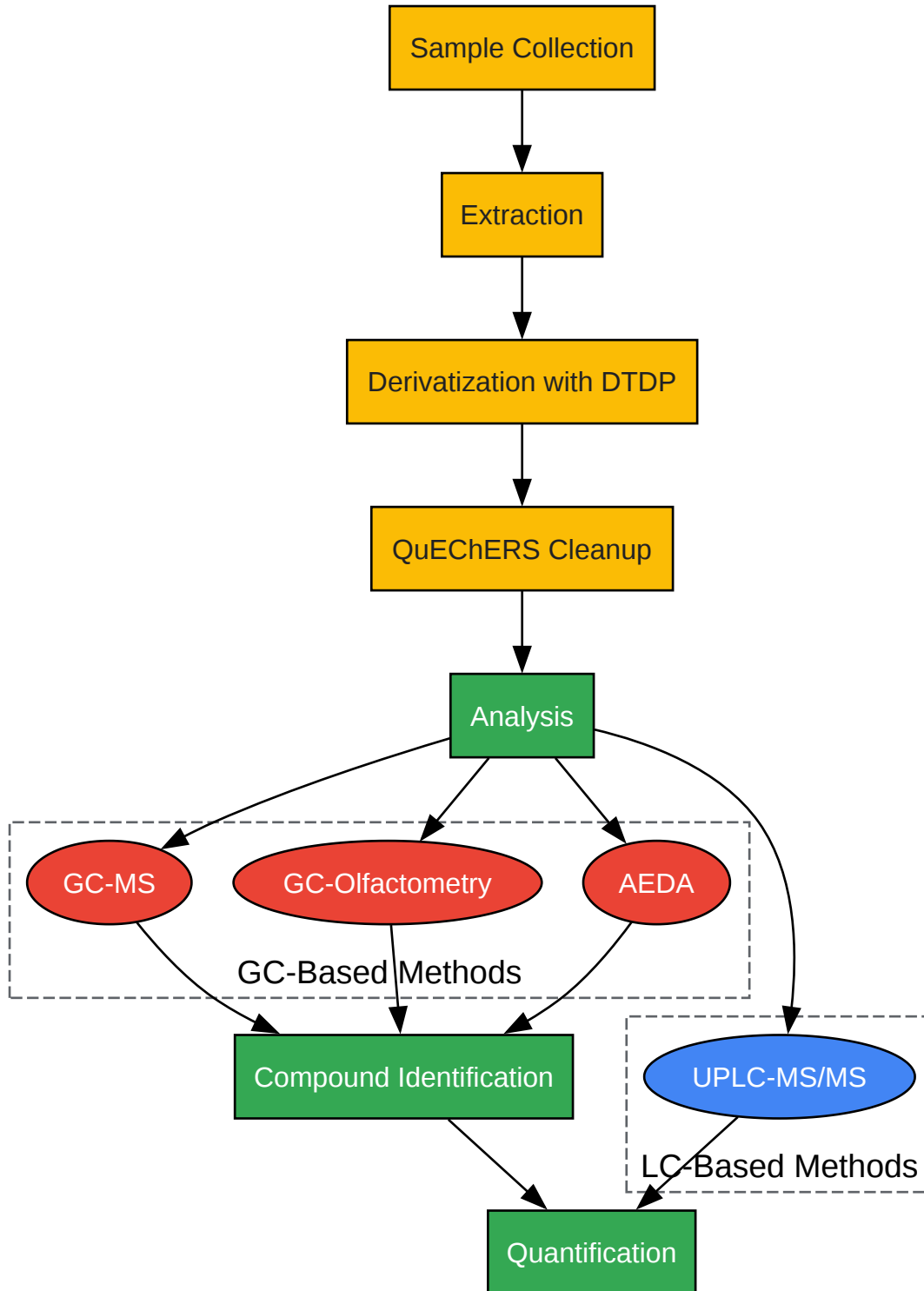
Gas Chromatography-Based Techniques for Identification

For initial identification and characterization of **1-phenylethanethiol** in food matrices, gas chromatography techniques coupled with olfactometry and mass spectrometry are invaluable:

- **Aroma Extract Dilution Analysis (AEDA):** This technique involves stepwise dilution of aroma extracts until no odor is detected at the GC sniffing port, determining flavor dilution (FD) factors. **1-Phenylethanethiol** was identified in Pontianak orange peel with a high FD-factor of 128, indicating its significant contribution to the aroma [1].
- **GC-MS and GC-Olfactometry:** Using high-resolution GC-MS with simultaneous olfactometry allows correlation of specific aroma attributes with chemical structures. **1-Phenylethanethiol** was identified by comparing its **mass spectrum**, **retention index**, and **odor quality** with those of an authentic reference standard [1].
- **Stable Isotope Dilution Assays:** For accurate quantification in complex matrices, stable isotope-labeled analogs of **1-phenylethanethiol** can be used as internal standards, followed by GC-MS or comprehensive two-dimensional GC-MS (GC-GC-MS) analysis [2].

*The following workflow diagram illustrates the comprehensive analytical approach for **1-phenylethanethiol** analysis:*

Analytical Workflow for 1-Phenylethanethiol



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Stability, Behavior During Processing, and Formation Pathways

Stability and Changes During Food Processing

The stability of **1-phenylethanethiol** varies significantly depending on processing conditions, and understanding these changes is crucial for food processing optimization:

- **Tissue Disruption and Drying:** The concentration of **1-phenylethanethiol** in curry leaves **decreases significantly** upon tissue disruption and drying, suggesting enzymatic degradation or volatilization once cellular integrity is compromised [2].
- **Thermal Processing:** When **fresh curry leaves** are subjected to frying, the **1-phenylethanethiol** concentration decreases. However, **frying of dried leaves** leads to an increase in **1-phenylethanethiol**, indicating the presence of a **thermolabile precursor** that decomposes upon heating to release the active aroma compound [2].
- **Fermentation Processes:** In fermented products like sauce-aroma baijiu, volatile thiol concentrations generally **increase with successive fermentation rounds**. Methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol concentrations increase during both fermentation and distillation stages, suggesting these processes are important for their formation [3].

Proposed Formation Pathways

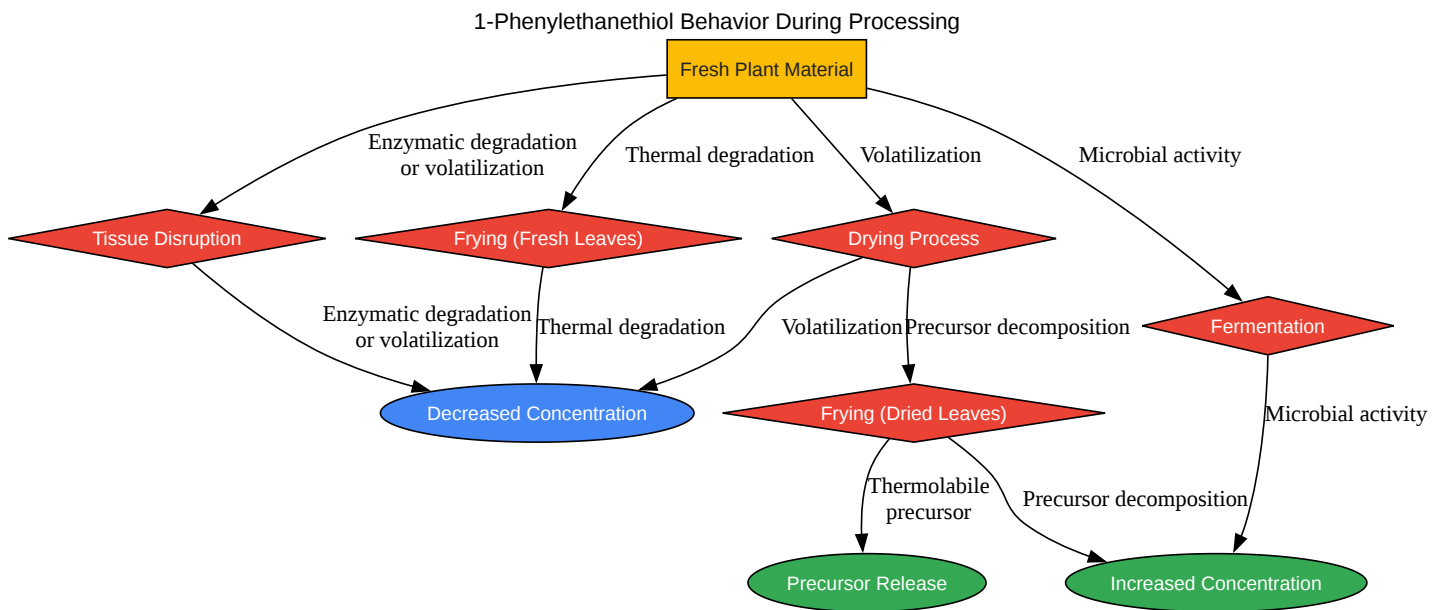
The formation of **1-phenylethanethiol** in food systems likely occurs through multiple pathways:

- **Precursor Degradation:** The increase in **1-phenylethanethiol** when frying dried leaves suggests the existence of a non-volatile, thermolabile precursor that decomposes during thermal processing. This precursor may be a conjugate or intermediate that undergoes thermal decomposition to release the free thiol [2].
- **Maillard Reaction and Thermal Degradation:** The **thermal reaction** has been identified as significant in the formation of various volatile thiols during food processing, particularly in distilled

alcoholic beverages where thermal exposure occurs during distillation [3].

- **Enzymatic and Microbial Formation:** During fermentation processes, microbial activity likely contributes to thiol formation through enzymatic transformation of amino acid precursors or reduction of disulfide bonds [3].

The following diagram illustrates the behavior of **1-phenylethanethiol** during different processing conditions:



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Applications in Food Quality and Flavor Enhancement

Aroma Recombination and Omission Studies

The identification of **1-phenylethanethiol** as a key aroma compound enables its use in **aroma recombination studies** to reconstruct authentic food aromas. The general methodology involves:

- **Base Aroma Recombination:** Create a model aroma mixture containing all volatile compounds previously identified with OAV greater than 1 in their natural concentrations. For fermented sour fish, such recombination models have received high sensory scores (4.5 out of 5), confirming their accuracy in mimicking the natural aroma profile [4].
- **Omission Experiments:** Systematically omit specific compounds or classes of compounds from the complete recombination model and evaluate the sensory differences. This approach allows confirmation of the specific contribution of **1-phenylethanethiol** to the overall aroma [4].
- **Threshold Determination:** Determine the odor threshold of **1-phenylethanethiol** in different food matrices and media, as this significantly impacts its perceived contribution to aroma profiles. The threshold in air has been determined to be as low as 0.005 ng/L [1].

Quality Control and Process Optimization

Understanding the behavior of **1-phenylethanethiol** during processing allows for optimization of food production methods:

- **Process Control Points:** Monitoring **1-phenylethanethiol** levels at different production stages helps identify critical control points for aroma preservation. In sauce-aroma baijiu production, fermentation and distillation have been identified as key stages for volatile thiol formation [3].
- **Freshness Indicators:** The decrease of **1-phenylethanethiol** upon tissue disruption and drying in curry leaves suggests its potential as an indicator of freshness or proper handling in certain plant materials [2].
- **Thermal Processing Optimization:** The contrasting behavior of **1-phenylethanethiol** when frying fresh versus dried leaves provides opportunities for optimizing thermal processing to either preserve or enhance its contribution to aroma profiles [2].

Conclusion

1-Phenylethanethiol represents a significant aroma-impact compound in various food systems, contributing sulfury, burnt notes even at extremely low concentrations due to its remarkable potency. The analytical methods presented, particularly UPLC-MS/MS with derivatization and GC-based techniques, provide reliable approaches for its quantification and characterization in complex food matrices. Its behavior during processing—decreasing with tissue disruption but increasing in dried materials upon heating—reveals complex formation and degradation pathways that can be optimized for flavor enhancement. As research continues, further understanding of its precursors and formation mechanisms will enable more precise control of its contribution to food aroma profiles, supporting product development and quality optimization in the food industry.

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